![molecular formula C15H14ClNO B2481888 4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol CAS No. 1232827-34-7](/img/structure/B2481888.png)

4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

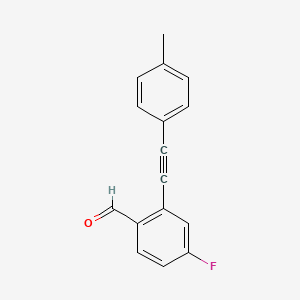

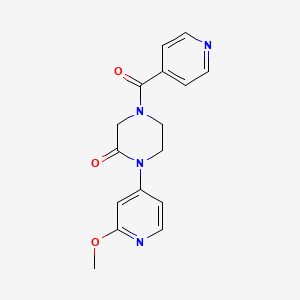

“4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C15H14ClNO . It has a molecular weight of 259.73 . This compound is used for research purposes .

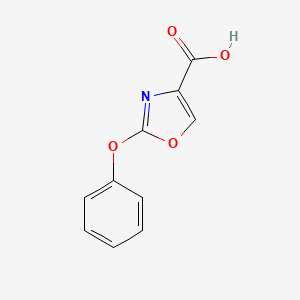

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group), an imine group (a carbon-nitrogen double bond), and a 3-ethylphenyl group . The exact 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol” are not fully detailed in the available resources. It has a molecular weight of 259.73 . More specific properties like melting point, boiling point, solubility, etc., are not provided.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

4-Chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol has been studied for its potential as a corrosion inhibitor. Research indicates its effectiveness in protecting mild steel surfaces in acidic environments, particularly in hydrochloric acid solutions. The compound demonstrated high resistance to electron flow across metal-electrolyte interfaces, behaving as a mixed-type inhibitor with notable inhibition properties (Elemike et al., 2017).

Spectroscopic and Docking Studies

The compound has been characterized through various spectroscopic techniques such as NMR and FTIR. Its fluorescence properties were particularly noted, with different derivatives showing efficient fluorescence in specific solvents. Additionally, docking studies have been conducted to predict the binding modes of similar compounds in the active site of specific enzymes (Kusmariya & Mishra, 2015).

Molecular Structure Analysis

Analysis of the molecular structure of similar Schiff base compounds, including X-ray analysis and quantum chemical calculations, provides insights into their properties. Studies have revealed the planar nature of certain portions of these molecules and their inclinations at specific angles, contributing to our understanding of their chemical behavior (Yaeghoobi et al., 2009).

Photoluminescence Studies

The compound and its derivatives have been studied for their photoluminescence properties. These studies include characterization, crystal structure analysis, and examination of their light emission upon irradiation by ultraviolet light. The positioning of the alkyl group on the phenyl ring has been found to influence photoluminescence intensities and quantum yields (Eskikanbur et al., 2015).

Biological Evaluation and DNA Interaction Studies

4-Aminophenol derivatives, including compounds structurally similar to 4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol, have been synthesized and evaluated for their biological activities. These activities include antimicrobial and antidiabetic effects, with significant inhibition observed against various bacterial strains and in enzyme inhibitory assays. DNA interaction studies of these compounds have also highlighted their potential as anticancer agents (Rafique et al., 2022).

Solvatochromism and Probe Studies

Solvatochromic behavior of nitro-substituted derivatives of similar compounds has been explored, with findings contributing to our understanding of solute-solvent interactions. These compounds have been used as probes to investigate binary solvent mixtures, demonstrating unique UV-Vis spectroscopic behavior under different conditions (Nandi et al., 2012).

Chemical Fixation of CO2

Research into the use of azo-containing Schiff base metal complexes, which are structurally related to 4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol, has shown their potential in the chemical fixation of CO2 into cyclic carbonates. This involves catalyzing the reaction between CO2 and epoxides, indicating potential applications in environmental chemistry and green chemistry initiatives (Ikiz et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-2-[(3-ethylphenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-2-11-4-3-5-14(8-11)17-10-12-9-13(16)6-7-15(12)18/h3-10,18H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTGXVSARZOLLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N=CC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-1-(2-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481808.png)

![3-((4-aminophenyl)sulfonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2481810.png)

![[1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B2481815.png)

![2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetonitrile](/img/structure/B2481824.png)

![2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481826.png)